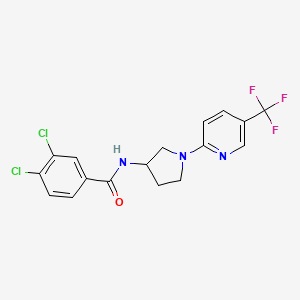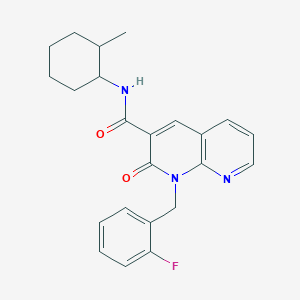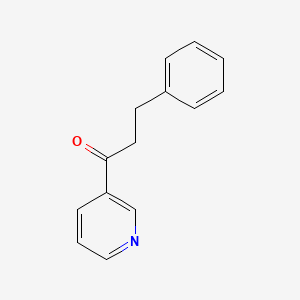
3-Phenyl-1-(3-pyridinyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3-Phenyl-1-(3-pyridinyl)-1-propanone, is a multifaceted molecule that can be synthesized and utilized in various chemical reactions. It is related to compounds that have been studied for their potential applications in materials science and pharmaceuticals. The papers provided offer insights into the synthesis, molecular structure, and chemical properties of similar compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of pyridine with phenylcyanoacetylene to produce functionalized polyconjugated 1,4-dihydropyridine systems . Another approach for the synthesis of functionalized unsymmetrical 1,3-butadiene-3-yne derivatives, which are precursors to pyridine derivatives, starts from β-halo styrene and phenyl acetylene derivatives using PdCl2 and CuI catalysts . Additionally, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone from 1-bromo-3-(trifluoromethyl)benzene via Grignard reaction and subsequent oxidation is reported . These methods provide a foundation for the synthesis of 3-Phenyl-1-(3-pyridinyl)-1-propanone by indicating potential starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For instance, the crystal structure of α,β-unsaturated ketone derivatives has been characterized, revealing coplanar arrangements and dihedral angles between different planes in the molecule . This information is crucial for understanding the molecular geometry and potential reactivity of 3-Phenyl-1-(3-pyridinyl)-1-propanone.
Chemical Reactions Analysis
Chemical reactions involving similar compounds include the gas-phase pyrolytic reaction of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives, which follow a first-order rate equation and result in the formation of phenol, thiophenol, toluene, and carbonyl compounds . Additionally, the reaction of 1-phenyl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-trione with difunctional bases leads to a mixture of tautomeric Schiff bases and enaminones, which can undergo transamination . These reactions provide insight into the types of transformations that 3-Phenyl-1-(3-pyridinyl)-1-propanone might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For example, the synthesis and crystal structure analysis of α,β-unsaturated ketone derivatives provide information on the stability of the crystal packing and intermolecular interactions . The kinetic and mechanistic study of pyrolytic reactions offers data on reaction rates and product distributions . These studies help predict the behavior of 3-Phenyl-1-(3-pyridinyl)-1-propanone under various conditions.
Applications De Recherche Scientifique
Enantioselective Synthesis
3-Phenyl-1-(3-pyridinyl)-1-propanone derivatives are used as chiral intermediates in the synthesis of antidepressant drugs. For instance, Saccharomyces cerevisiae reductase exhibited high activity and enantioselectivity in transforming 3-chloro-1-phenyl-1-propanone to its corresponding (S)-alcohol, showcasing its potential in asymmetric synthesis (Choi et al., 2010).
Antibacterial Activity Testing
The antibacterial properties of derivatives of 3-Phenyl-1-(3-pyridinyl)-1-propanone, such as 1-(2.5-dihydroxy phenyl)-(3-pyridine-2-il)-propenone, have been evaluated against bacteria like Enterococcus faecalis and Escherichia coli, although results showed no significant activity in these specific studies (Wibowo et al., 2021).
Degradation Studies
Understanding the degradation products of 1-Phenyl-2-propanone (a related compound) during long-term storage is crucial for forensic analysis, especially for methamphetamine impurity profiling. Various degradation products have been identified and factors affecting the degradation process have been studied (Tsujikawa et al., 2021).
Propriétés
IUPAC Name |
3-phenyl-1-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14(13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h1-7,10-11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUYNOYKFGUERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(3-pyridinyl)-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

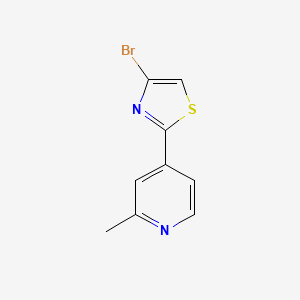
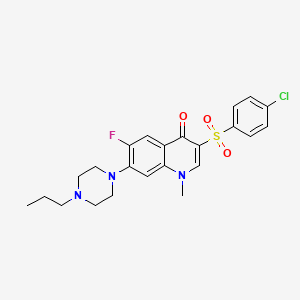
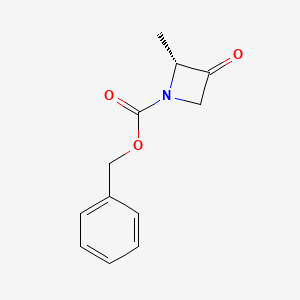
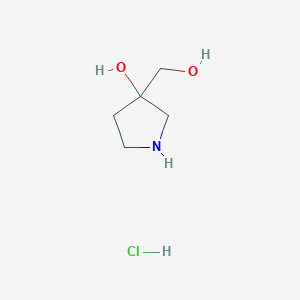
![3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519682.png)
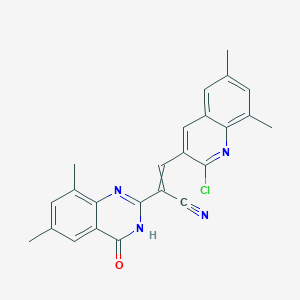
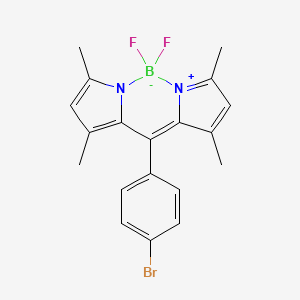
![2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2519686.png)

![Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2519688.png)
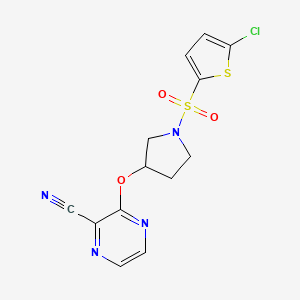
![(2,6-Difluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2519691.png)
